[1-(3-Aminopropyl)piperidin-2-yl]methanol
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Overview
Description
“[1-(3-Aminopropyl)piperidin-2-yl]methanol” is a chemical compound with the CAS Number: 915919-64-1. It has a molecular weight of 172.27 and its IUPAC name is [1-(3-aminopropyl)-2-piperidinyl]methanol .
Molecular Structure Analysis
The molecular structure of “[1-(3-Aminopropyl)piperidin-2-yl]methanol” is represented by the Inchi Code: 1S/C9H20N2O/c10-5-3-7-11-6-2-1-4-9(11)8-12/h9,12H,1-8,10H2 . This indicates that the compound consists of 9 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“[1-(3-Aminopropyl)piperidin-2-yl]methanol” is a liquid at room temperature . Its molecular weight is 172.27 .Scientific Research Applications
Synthesis and Structural Analysis
Research in crystallography has shown that related compounds, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, crystallize in specific monoclinic crystal classes. These studies provide insights into the molecular geometry and hydrogen bonding patterns of such compounds (Girish et al., 2008).
In the domain of synthetic chemistry, researchers have synthesized novel compounds like 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, which indicates the potential for creating diverse derivatives of piperidine-based compounds for various applications (Wu Feng, 2011).
Potential Therapeutic Applications
- Some piperidin-4-yl methanol derivatives have been identified as potent antiproliferative agents, showing effectiveness against various human skin fibroblast and carcinoma cell lines. This suggests a potential role in the development of anticancer therapies (Prasad et al., 2010).
Chemical Synthesis and Catalysis
Piperidine derivatives have been used in electrochemical oxidation processes as key steps in synthesizing hydroxylated γ-amino acids, highlighting their role in facilitating complex chemical transformations (Bodmann et al., 2006).
Piperidine has been involved in catalytic N-alkylation with primary alcohols, demonstrating its utility in the synthesis of various N-alkylated products, which is a critical process in organic chemistry (Kamiguchi et al., 2007).
Photochemical Studies
- Amino alcohols, including those derived from piperidine, have been used in visible light photooxidative cyclization to produce oxazines. Such studies reveal the potential of piperidine derivatives in photochemical applications (Mathis et al., 2013).
Safety And Hazards
properties
IUPAC Name |
[1-(3-aminopropyl)piperidin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c10-5-3-7-11-6-2-1-4-9(11)8-12/h9,12H,1-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLFXZIUUXPZHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405713 |
Source
|
Record name | [1-(3-aminopropyl)piperidin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Aminopropyl)piperidin-2-yl]methanol | |
CAS RN |
915919-64-1 |
Source
|
Record name | [1-(3-aminopropyl)piperidin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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